molecular formula C23H23N5O5 B2692545 N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide CAS No. 1021066-60-3

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide

Cat. No. B2692545
CAS RN: 1021066-60-3
M. Wt: 449.467
InChI Key: NUUDUQMERAYXRO-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It’s a derivative of triazole, which is a five-member heterocyclic ring containing two carbon and three nitrogen atoms .


Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry due to their significant biological and pharmacological properties . The derivatization of the triazole ring is based on the phenomenon of bio-isosteres in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue .


Chemical Reactions Analysis

The chemistry of triazoles and their fused heterocyclic derivatives has received considerable attention due to their synthetic and effective biological importance . The derivatization of the triazole ring is based on the phenomenon of bio-isosteres .

Scientific Research Applications

Anticancer Activity

The compound has shown potential in anticancer activity . It’s been found that derivatives of this compound can upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein .

Antimicrobial Activity

The compound and its derivatives have demonstrated antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial drugs.

Analgesic and Anti-inflammatory Activity

The compound has been associated with analgesic and anti-inflammatory activities . This suggests its potential use in pain management and treatment of inflammatory conditions.

Antioxidant Activity

The compound has shown antioxidant properties . Antioxidants are crucial in protecting the body from damage caused by harmful molecules called free radicals.

Antiviral Activity

The compound has demonstrated antiviral properties . This suggests its potential use in the development of antiviral drugs.

Enzyme Inhibition

The compound has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes it a potential candidate for the development of drugs targeting these enzymes.

Future Directions

Triazole compounds have attracted a strong interest in medicinal chemistry due to their significant biological and pharmacological properties . They are widely used in different potential activities and are expected to continue to be a focus of research in the future .

properties

IUPAC Name

N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5/c1-30-17-7-4-15(5-8-17)23(29)24-12-13-33-21-11-10-20-25-26-22(28(20)27-21)16-6-9-18(31-2)19(14-16)32-3/h4-11,14H,12-13H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUDUQMERAYXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide

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